molecular formula C15H15NO3 B172418 2-methoxy-N-(4-methoxyphenyl)benzamide CAS No. 97618-68-3

2-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B172418
CAS No.: 97618-68-3
M. Wt: 257.28 g/mol
InChI Key: GCIDTLGMBNRXFD-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methoxyphenyl)benzamide is a high-purity chemical reagent supplied for research and development purposes. This biaryl amide compound is of significant interest in medicinal chemistry and dermatological research, particularly in the development of novel depigmenting agents. Structurally related analogs, such as 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide, have been identified as potent tyrosinase inhibitors . Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a primary target for skin whitening cosmetics and the treatment of hyperpigmentation disorders . These benzamide-based inhibitors were designed to overcome the high cell toxicity and instability associated with natural substrates like oxyresveratrol, offering improved structural stability and better skin penetration for topical applications . Researchers value this chemical scaffold for its potential in designing new therapeutic and cosmetic agents. The compound is also a valuable building block in organic synthesis, used for constructing more complex molecules with potential pharmaceutical and material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIDTLGMBNRXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336282
Record name 2-methoxy-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97618-68-3
Record name 2-methoxy-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Methoxy N 4 Methoxyphenyl Benzamide

General Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The creation of benzamides, a subclass of amides, involves specific strategies to ensure high yield and purity. The amide bond is prevalent in numerous biologically active compounds and pharmaceuticals, making its efficient synthesis a significant area of research. researchgate.netacs.org

The direct reaction between a carboxylic acid and an amine is generally unfavorable for forming an amide bond. fishersci.co.uk This is due to a competing acid-base reaction where the acidic proton of the carboxylic acid is transferred to the basic amine, forming a stable and unreactive carboxylate salt. youtube.com To overcome this, the carboxylic acid must first be "activated" to increase its electrophilicity. researchgate.netfishersci.co.uk

The fundamental reaction involves the condensation of an activated carboxylic acid derivative with an amine, which acts as a nucleophile. This process formally results in the elimination of a water molecule. youtube.comnih.gov

A wide array of activating agents and catalytic systems has been developed to facilitate amide bond formation. nih.govrsc.org The most common strategy is the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride, anhydride, or an active ester. fishersci.co.ukhepatochem.com

Activating Agents: Carbodiimides are a prominent class of activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk Common examples include:

Dicyclohexylcarbodiimide (DCC)

Diisopropylcarbodiimide (DIC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is often favored due to the water-solubility of its urea (B33335) byproduct, simplifying purification. fishersci.co.uk

To improve reaction efficiency and suppress side reactions like racemization in chiral substrates, additives are often used in conjunction with carbodiimides. acs.orghepatochem.com The most common additives are benzotriazole (B28993) derivatives:

1-Hydroxybenzotriazole (HOBt)

1-Hydroxy-7-aza-benzotriazole (HOAt)

These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions, yet still highly reactive towards amines. acs.orgfishersci.co.uk Other types of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which also generate highly reactive acyl species. hepatochem.comnih.gov

Catalytic Systems: Research has also focused on developing catalytic methods for direct amidation that avoid stoichiometric activating agents. Boron-based reagents, such as boric acid and its derivatives, can catalyze the direct condensation of carboxylic acids and amines, often requiring conditions that remove water from the reaction. acs.org Transition metal catalysts, including those based on copper, ruthenium, and palladium, have also been explored for amide synthesis under various conditions. acs.orgnih.govrsc.org

Targeted Synthesis of 2-methoxy-N-(4-methoxyphenyl)benzamide

The direct synthesis of this compound involves the coupling of its two key aromatic precursors: 2-methoxybenzoic acid and p-anisidine (B42471) (4-methoxyaniline).

2-Methoxybenzoic Acid (o-Anisic Acid): This precursor is a white solid and can be synthesized through several routes. sigmaaldrich.com A common laboratory preparation involves the methylation of salicylic (B10762653) acid. In one method, salicylic acid is dissolved in a solution of sodium hydroxide (B78521) and cooled, followed by the addition of dimethyl sulfate (B86663) to methylate the phenolic hydroxyl group. chemicalbook.com Subsequent acidification yields 2-methoxybenzoic acid. chemicalbook.com Alternative industrial methods may involve the nucleophilic substitution of a corresponding chlorobenzoic acid derivative with sodium methoxide (B1231860) under pressure, followed by hydrolysis. google.com

p-Anisidine (4-Methoxyaniline): This compound is a white solid that can discolor due to air oxidation. wikipedia.org The most common preparative method is the reduction of 4-nitroanisole (B1192098). wikipedia.org This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney-Ni or Raney-RuNiC, which offer an environmentally cleaner alternative to older methods using iron powder or sodium sulfide. chemicalbook.comscispace.comchemicalbook.com

Table 1: Precursors for the Synthesis of this compound

Precursor Name IUPAC Name Formula Molar Mass (g/mol) Common Synthesis Method
2-Methoxybenzoic Acid 2-Methoxybenzoic acid C₈H₈O₃ 152.15 Methylation of salicylic acid chemicalbook.com
p-Anisidine 4-Methoxyaniline C₇H₉NO 123.15 Reduction of 4-nitroanisole wikipedia.orgchemicalbook.com

While specific optimization studies for the synthesis of this compound are not extensively detailed in the surveyed literature, general principles for amide coupling reactions can be applied to maximize yield and purity.

Key parameters for optimization include:

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF) are commonly used for coupling reactions. fishersci.co.uknih.gov

Temperature: Amide coupling reactions are often performed at room temperature, but gentle heating may be required for less reactive substrates. nih.gov In some catalytic systems, higher temperatures (e.g., 80-160 °C) may be necessary. acs.orgosti.gov

Reagent Stoichiometry: The molar ratio of the carboxylic acid, amine, and coupling agents is a critical factor. Typically, slight excesses of the amine and coupling reagents are used to ensure complete conversion of the carboxylic acid. nih.gov

Catalyst Loading: In catalytic reactions, the amount of catalyst must be optimized to balance reaction rate and cost. For instance, in a Pd/C catalyzed reaction, the catalyst amount can be a key variable. osti.gov

Work-up and Purification: Purification is essential to remove byproducts (e.g., the urea from carbodiimide (B86325) reagents) and unreacted starting materials. This is typically achieved through aqueous washes to remove water-soluble impurities, followed by recrystallization or silica (B1680970) gel column chromatography to obtain the pure benzamide product. nih.govacs.org

Synthetic Approaches to Structurally Analogous Methoxyphenyl Benzamides

The synthetic strategies for amide bond formation are broadly applicable to a wide range of structurally related benzamides. Several methoxyphenyl benzamide analogs have been synthesized, demonstrating the versatility of these coupling methods.

For example, the synthesis of 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide was achieved by first converting 4-(1-cyanocyclopentyl)-benzoic acid to its acyl chloride using thionyl chloride, followed by reaction with 4-methoxyaniline (p-anisidine). prepchem.com Similarly, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide was synthesized through the combination of its corresponding benzoic acid and aniline (B41778) precursors. nih.gov

Another approach involves direct condensation using a catalyst. The synthesis of N-(4-Methoxyphenyl)benzamide was reported via the direct reaction of benzoic acid and p-anisidine using a reusable catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, presenting a greener alternative. researchgate.net These examples highlight that the core synthetic pathway—activating a benzoic acid derivative and coupling it with a methoxy-substituted aniline—is a robust and adaptable method for generating a library of methoxyphenyl benzamide compounds.

Table 2: Examples of Structurally Analogous Methoxyphenyl Benzamides

Compound Name Precursor 1 (Acid Moiety) Precursor 2 (Amine Moiety) Synthetic Note Reference
2,6-dimethoxy-N-(4-methoxyphenyl)benzamide 2,6-Dimethoxybenzoic acid 4-Methoxyaniline Synthesized via standard coupling. nih.gov
4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide 4-(1-Cyanocyclopentyl)-benzoic acid 4-Methoxyaniline Utilized thionyl chloride for acid activation. prepchem.com
N-(4-Methoxyphenyl)benzamide Benzoic acid 4-Methoxyaniline Prepared by direct condensation with a solid-supported catalyst. researchgate.net
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide 2-Methoxybenzoic acid 5-Amino-1,3,4-thiadiazole-2-thiol Coupled with a heterocyclic amine. researchgate.net

Exploration of Positional Isomers and Substituent Exchange Reactions

The exploration of positional isomers of this compound is crucial for understanding structure-activity relationships in various chemical and biological contexts. The primary synthetic route involves the coupling of a substituted benzoyl chloride with a substituted aniline. By systematically varying the substitution patterns on these two rings, a diverse library of isomers can be generated.

For instance, the synthesis of halogenated analogues such as 2-fluoro-N-(4-methoxyphenyl)benzamide and 2-chloro-N-(4-methoxyphenyl)benzamide is achieved by reacting 4-methoxyaniline with 2-fluorobenzoyl chloride or 2-chlorobenzoyl chloride, respectively, often under reflux in a solvent like chloroform. nih.govnih.gov This demonstrates the flexibility of the amide formation reaction in accommodating different substituents on the benzoyl ring. Similarly, altering the methoxy (B1213986) group's position, as in the synthesis of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide , is accomplished by using the corresponding dimethoxy-substituted benzoic acid as a precursor. nih.gov Further isomeric complexity can be introduced on the N-phenyl ring, as seen in the synthesis of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide , which starts from 4-methoxy-2-nitroaniline. researchgate.net

Substituent exchange reactions on the pre-formed benzamide scaffold represent another avenue for chemical exploration. A key example of a relevant functional group transformation is demethylation, which converts a methoxy group into a hydroxyl group. While often requiring harsh reagents, electrochemical methods have been developed for the demethylation of methoxyphenols. nih.gov Such a transformation could potentially be applied to this compound to yield its hydroxylated derivatives, thus modifying the compound's properties through direct substituent exchange.

Multi-Step and One-Pot Synthetic Protocols for Complex Benzamide Architectures

Benzamide scaffolds, including this compound, serve as pivotal intermediates in the construction of more complex molecular architectures, particularly N-containing heterocycles. These transformations can be designed as efficient multi-step sequences or elegant one-pot protocols.

One-pot syntheses are particularly valuable as they reduce reaction time, resource consumption, and waste generation by conducting multiple reaction steps in a single vessel. For example, N-arylbenzamides are known precursors for the synthesis of quinazolinones. nih.gov General protocols have been developed where the benzamide is cyclized to form the fused heterocyclic system. nih.gov Cascade reactions, where a single trigger initiates a series of intramolecular transformations, are also employed to build complex structures from simpler precursors in one pot. rsc.org

Multi-step synthesis allows for the controlled and sequential construction of intricate molecules. Flow chemistry, which involves passing reagents through columns containing immobilized catalysts or reagents, has emerged as a powerful paradigm for multi-step synthesis. chemicalbook.com This technique allows for the seamless linking of individual reactions, enabling the rapid assembly of complex products from simple starting materials with high purity and automation. chemicalbook.com N-methoxyamides have been utilized in two-step syntheses to create multi-substituted amines, demonstrating how the amide functionality can be leveraged for further molecular elaboration. oaepublish.com These established principles for multi-step and one-pot reactions on benzamide derivatives are applicable to this compound for its conversion into more elaborate chemical structures.

Advanced Purification Techniques and Characterization for Synthetic Products

The isolation and structural confirmation of synthetic products like this compound and its analogues are critical to ensure their purity and verify their identity. This involves a combination of advanced purification and characterization techniques.

Following synthesis, the crude product is typically subjected to a work-up procedure. This often involves washing the reaction mixture with aqueous acidic and basic solutions, such as 1 M HCl and saturated NaHCO₃, to remove unreacted starting materials and by-products. nih.gov The organic product is then extracted into an immiscible solvent like ethyl acetate (B1210297) or chloroform, dried over an anhydrous salt (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. nih.govresearchgate.net

For final purification, two primary methods are employed:

Recrystallization: This technique relies on the differential solubility of the compound in a hot versus a cold solvent. The crude solid is dissolved in a minimal amount of a hot solvent, such as ethanol, and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. nih.gov

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase, typically silica gel. The crude mixture is loaded onto a column packed with silica, and a solvent system (eluent), such as a mixture of ethyl acetate and hexane, is passed through. researchgate.net Components of the mixture travel down the column at different rates and are collected as separate fractions.

Once purified, the compound's structure and identity are confirmed using a suite of spectroscopic and analytical methods.

Table 1: Advanced Characterization Techniques for Benzamide Derivatives

Technique Information Provided Research Findings
X-Ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid. It yields data on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding. Studies on related benzamides have used X-ray diffraction to determine the dihedral angles between the aromatic rings and the central amide plane. For example, in 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted rings are nearly orthogonal. nih.gov It also reveals how molecules pack in the crystal lattice, often through N-H···O hydrogen bonds. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, signal splitting (multiplicity), and integration values help to elucidate the exact connectivity of the molecule. ¹H and ¹³C NMR spectra are essential for confirming the identity of synthesized benzamides and their isomers. Specific chemical shifts are assigned to the aromatic protons, methoxy protons, and the amide N-H proton, confirming the structure. beilstein-journals.orgbeilstein-journals.org

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments. This provides the molecular weight of the compound and offers clues about its structure based on its fragmentation pattern under ionization. | GC-MS is a common technique where gas chromatography separates the compound before it enters the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to the compound's mass and characteristic fragment ions. nih.gov |

Table 2: List of Compounds

Compound Name
This compound
2,6-dimethoxy-N-(4-methoxyphenyl)benzamide
2-chloro-N-(4-methoxyphenyl)benzamide
2-fluoro-N-(4-methoxyphenyl)benzamide
2-methoxy-N-(2-methoxyphenyl)benzamide
4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
4-methoxyaniline
2-chlorobenzoyl chloride
2-fluorobenzoyl chloride
4-methoxy-2-nitroaniline
Catechol

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Methoxy N 4 Methoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 2-methoxy-N-(4-methoxyphenyl)benzamide provides information on the chemical environment of the hydrogen atoms. In a study of a similar compound, 2-chloro-N-(4-methoxyphenyl)benzamide, the methoxy (B1213986) group protons were observed as a singlet, and the aromatic protons showed characteristic splitting patterns. nih.gov For this compound, the protons of the two methoxy groups are expected to appear as sharp singlet signals. The aromatic protons on the two benzene (B151609) rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants (J values) are crucial for assigning each proton to its specific position in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.2d~8.01HAr-H
~7.5-7.0m-7HAr-H
~3.9s-3HOCH₃
~3.8s-3HOCH₃
~9.0s-1HNH

Note: This table is a hypothetical representation based on known data for similar compounds and serves as a guide for the expected spectral features. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift. The carbons of the methoxy groups will have characteristic signals in the upfield region, while the aromatic carbons will resonate in the mid-field region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~157C-OCH₃ (Aromatic)
~148C-OCH₃ (Aromatic)
~132-114Aromatic Carbons
~56OCH₃
~55OCH₃

Note: This table is a hypothetical representation based on known data for similar compounds and serves as a guide for the expected spectral features. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton networks within the two aromatic rings. An HSQC spectrum would show correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each CH group in the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include the N-H stretching of the amide group, the C=O stretching of the amide, C-O stretching of the methoxy groups, and various C-H and C=C stretching and bending vibrations of the aromatic rings. For instance, a study on a similar Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, showed a characteristic imine group absorption. atlantis-press.com In the case of our target compound, the amide C=O stretch is a particularly strong and informative band.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchMethoxy
~1650C=O StretchAmide
~1600, ~1500C=C StretchAromatic
~1250C-O StretchAryl Ether
~1050C-O StretchMethoxy

Note: This table presents expected ranges for the vibrational frequencies based on data from related compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While strong dipoles lead to strong IR absorptions, changes in polarizability during vibration result in strong Raman signals. Therefore, the symmetric vibrations of the aromatic rings and the C=C bonds are often more prominent in the Raman spectrum. The analysis of both FT-IR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While specific ESI-MS data for this compound is not extensively documented in the available literature, the expected behavior can be inferred from its chemical structure. In positive ion mode ESI-MS, the molecule would likely be observed as the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₅H₁₅NO₃, the monoisotopic mass is 257.1052 g/mol . epa.gov Therefore, the expected m/z for the protonated molecule would be approximately 258.1125.

Fragmentation of the parent ion would likely occur at the amide bond, which is a common fragmentation pathway for benzamide (B126) derivatives. This would lead to the formation of characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass.

GC-MS data for a related Schiff base compound with the same molecular formula and a molecular weight of 257 g/mol showed a single peak, indicating the presence of a pure compound with a molecular ion at m/z 257. atlantis-press.com This corresponds to the molecular weight of this compound. epa.gov

Table 1: Predicted and Observed Mass Spectrometry Data

IonPredicted m/z (for C₁₅H₁₅NO₃)Observed m/z (from related compounds)
[M]⁺257.1052257 atlantis-press.com
[M+H]⁺258.1125-

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal Growth and Quality Assessment

Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. For organic compounds like this compound, suitable crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is crucial and is often determined empirically. Common solvents for growing crystals of benzamide derivatives include ethanol, chloroform, and ethyl acetate (B1210297). nih.govresearchgate.net

The quality of the grown crystals is assessed using an optical microscope to check for morphological defects and by preliminary X-ray diffraction to evaluate the diffraction pattern's quality.

Analysis of Crystal Packing and Lattice Dynamics

The crystal structure of the closely related compound N-(4-methoxyphenyl)benzamide (MOP) has been determined by single-crystal X-ray diffraction at 173 K. iucr.orgiucr.org This compound crystallizes in the monoclinic space group P2₁/c, with four molecules in the unit cell. iucr.orgiucr.org The molecules in the crystal lattice are arranged in a specific three-dimensional pattern, which is determined by the intermolecular forces.

In the crystal structure of MOP, the molecules align along the molecular axes, resulting in a long 'a' axis of 26.783 Å. iucr.org The aryl rings within the molecule are significantly tilted with respect to each other, with a dihedral angle of approximately 67.4°. iucr.orgiucr.org This conformation is slightly higher in energy (by 2.5 kJ mol⁻¹) than the calculated gas-phase geometry, suggesting that the observed conformation is stabilized by favorable intermolecular interactions within the crystal lattice. iucr.orgiucr.org

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

The crystal packing of N-(4-methoxyphenyl)benzamide is dominated by a combination of N—H⋯O hydrogen bonds and π-stacking interactions. iucr.orgiucr.org

Hydrogen Bonding: The primary intermolecular interaction is a classic N—H⋯O hydrogen bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. iucr.orgiucr.org This interaction links the molecules into chains. In some related benzamide structures, additional weak C—H⋯O interactions are also observed, which further stabilize the crystal packing. nih.gov

π-Stacking: In addition to hydrogen bonding, π-stacking interactions between the aromatic rings play a crucial role in the crystal structure of MOP. iucr.orgiucr.org The phenyl rings have close contacts with other phenyl rings, and the methoxyphenyl rings have contacts with other methoxyphenyl rings on adjacent molecules. iucr.org These interactions involve both parallel-displaced and T-shaped arrangements of the aromatic rings. iucr.org The interplay between hydrogen bonding and dispersion forces is essential for the side-by-side stacking of the molecular units. iucr.org Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. iucr.orgiucr.org

Table 2: Crystallographic Data for the Related Compound N-(4-methoxyphenyl)benzamide (MOP)

ParameterValueReference
Crystal SystemMonoclinic iucr.orgiucr.org
Space GroupP2₁/c iucr.orgiucr.org
a (Å)26.783 (2) iucr.org
b (Å)Not specified
c (Å)Not specified
β (°)Not specified
V (ų)Not specified
Z4 iucr.orgiucr.org
Temperature (K)173 iucr.orgiucr.org

Advanced Computational and Theoretical Studies on 2 Methoxy N 4 Methoxyphenyl Benzamide

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, one can obtain detailed information about its geometry, electronic distribution, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like 2-methoxy-N-(4-methoxyphenyl)benzamide, DFT calculations, often using hybrid functionals such as B3LYP, are employed to predict its ground state geometry. These calculations optimize the molecular structure to find the lowest energy arrangement of its atoms.

The following table presents a hypothetical set of optimized geometric parameters for the most stable conformer of this compound, based on typical values for similar structures.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.24 Å
Bond Length C-N (amide) 1.36 Å
Bond Length C-C (benzoyl) 1.40 - 1.42 Å
Bond Length C-C (anisyl) 1.39 - 1.41 Å
Bond Angle O=C-N 122.0°
Bond Angle C-N-C 125.0°
Dihedral Angle C(benzoyl)-C(O)-N-C(anisyl) 175.0° (trans-amide)

Note: The data in this table is illustrative and represents typical values for benzanilide (B160483) structures, not experimentally or computationally verified data for this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. These methods are computationally more intensive than DFT but can provide a more rigorous description of the electronic structure. A study on N-methyl-2-methoxy benzamide (B126) utilized ab initio calculations to investigate its conformational equilibria. nih.gov

Molecular orbital (MO) calculations are a key output of these methods, providing energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. In a study of 2-(4-methoxyphenyl)benzo[d]thiazole, both ab initio (HF) and DFT methods were used to calculate the vibrational frequencies and analyze the molecular structure. nih.gov

Illustrative Molecular Orbital Energies for a Benzanilide System

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5

Note: This data is representative of a typical benzanilide and is intended for illustrative purposes.

Conformational Analysis and Energetic Profiles of this compound

The flexibility of this compound arises from the possibility of rotation around several single bonds. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them.

Theoretical studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide, a structurally related thioamide, revealed the existence of multiple conformational polymorphs with small energy differences (around 2 kJ mol⁻¹) between them. nih.gov Similarly, for this compound, one would expect several low-energy conformers distinguished by the rotation of the 2-methoxybenzoyl group and the 4-methoxyphenyl (B3050149) group. The relative stabilities of these conformers can be calculated as the difference in their total electronic energies.

To map the energetic landscape, potential energy surface (PES) scans are performed. This involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the transition states (energy maxima) that represent the rotational barriers.

For N-methyl-2-methoxy benzamide, the interconversion between cis (O,X) and trans (O,X) conformers (with respect to the ortho-substituent) was studied, with the trans conformer being more stable. nih.gov In this compound, the rotation around the C(O)-C(benzoyl) bond would be particularly interesting due to the steric and electronic influence of the ortho-methoxy group. This rotation would define the relative orientation of the carbonyl group and the methoxy (B1213986) substituent.

Hypothetical Rotational Energy Barriers for a Substituted Benzanilide

Rotational Bond Dihedral Angle Range Energy Barrier (kcal/mol)
C(O)-N (Amide) 0° - 180° ~18-20
C(O)-C(benzoyl) 0° - 360° ~3-5

Note: The data in this table is illustrative, based on known rotational barriers in amides and biaryls, and does not represent specific calculated values for this compound.

Electronic Structure and Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These quantities, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons. μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = μ² / (2η).

These descriptors are invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.

Illustrative Reactivity Descriptors for a Benzanilide System (Calculated from MO Energies)

Descriptor Formula Value (eV)
Ionization Potential (I) -E(HOMO) 6.2
Electron Affinity (A) -E(LUMO) 1.5
Chemical Hardness (η) (I - A) / 2 2.35
Chemical Potential (μ) -(I + A) / 2 -3.85

Note: This data is calculated from the illustrative MO energies and serves as a representative example.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

A fundamental approach to understanding the chemical reactivity and electronic properties of a molecule is through the examination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these frontier orbitals is a critical parameter for determining molecular stability and reactivity. For this compound, specific data regarding the energies of its HOMO, LUMO, and the resultant energy gap from dedicated computational studies are currently unavailable. Such an analysis would be crucial in predicting its behavior in chemical reactions and its potential for charge transfer interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool used to visualize the charge distribution on a molecule's surface. It allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. An MEP analysis of this compound would provide a detailed map of its reactive sites, guiding the understanding of its intermolecular interactions. However, no such MEP surface maps have been published for this specific compound.

Theoretical Vibrational Spectroscopy and Spectral Assignments

Theoretical vibrational spectroscopy, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. This predictive power is invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups and molecular motions.

Prediction of Infrared and Raman Vibrational Frequencies

The prediction of IR and Raman frequencies for this compound would involve complex calculations to determine the vibrational modes of its constituent atoms. These theoretical spectra would serve as a benchmark for experimental validation. To date, no published studies have presented these theoretical vibrational frequencies.

Comparison with Experimental Spectroscopic Data

The ultimate validation of theoretical spectroscopic predictions comes from their comparison with experimental data. While the synthesis of this compound may have been performed, a detailed comparison between its experimental IR and Raman spectra and theoretically calculated vibrational frequencies is not present in the scientific literature. This comparative analysis is essential for confirming the accuracy of the computational model and for a comprehensive understanding of the molecule's vibrational properties.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are instrumental in the field of drug discovery and design. These techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme (receptor), to predict binding affinity and mode.

Simulation of Ligand-Receptor/Enzyme Binding Modes

To assess the potential biological activity of this compound, molecular docking studies would be necessary. These simulations would predict how the molecule might bind to the active site of a specific biological target, providing insights into its potential as a therapeutic agent. Currently, there are no published molecular docking studies that investigate the binding interactions of this compound with any biological receptor or enzyme.

Prediction of Binding Affinities and Key Interacting Residues

Information not available in published scientific literature.

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets

Data not available.

Table 2: Key Interacting Residues for this compound at Putative Binding Sites

Data not available.

Mechanistic Dissection of Biological Activities of 2 Methoxy N 4 Methoxyphenyl Benzamide and Structural Analogs

Enzyme Inhibition Profiles and Kinetics

The interaction of 2-methoxy-N-(4-methoxyphenyl)benzamide and its analogs with various enzyme systems has been a subject of scientific investigation, particularly in the context of melanin biosynthesis.

Inhibition of Ectonucleotidases (e.g., h-NTPDase2, h-NTPDase3)

Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides. nih.gov Their inhibitors are explored for therapeutic potential in inflammation, cancer, and thrombosis. nih.govresearchgate.net However, a review of the available scientific literature did not yield specific data on the inhibitory activity of this compound or its close structural analogs against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), such as h-NTPDase2 and h-NTPDase3.

Modulation of Melanin Biosynthesis Enzymes (e.g., Dopachrome Tautomerase)

Research into the depigmenting properties of structural analogs has revealed modulatory effects on enzymes involved in melanin synthesis. A notable analog, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), has been studied for its effect on dopachrome tautomerase.

Instead of inhibiting the enzyme, DMPB was found to accelerate the transformation of dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the presence of dopachrome tautomerase. Furthermore, treatment with DMPB led to an increase in the intracellular levels of dopachrome tautomerase in melan-a cells. These findings suggest that the pigment-lightening effects of this analog may be attributed to a biased production of DHICA-eumelanin, which is prompted by the activation of dopachrome tautomerase.

Investigation of Other Enzyme Systems (e.g., Tyrosinase)

Tyrosinase is a key enzyme in the initial steps of melanin production. The activity of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), a structural analog of the subject compound, has been evaluated in this context. Studies have shown that DMPB has no inhibitory effect on tyrosinase. This indicates that its depigmenting mechanism is independent of direct tyrosinase inhibition.

While the broader class of benzamide (B126) derivatives has been explored for various enzyme inhibitory activities, including against acetylcholinesterase (AChE) and β-secretase (BACE1), the specific interactions of this compound with these enzymes are not extensively documented in the reviewed literature. nih.gov

Receptor Binding and Affinity Studies

The benzamide scaffold is a common feature in ligands designed for various neurotransmitter receptors. Research has focused on structural analogs to determine their affinity and selectivity for dopamine and serotonin receptor subtypes.

Ligand Interactions with Dopamine Receptors (e.g., D2, D3)

The dopamine D2-like receptor family, particularly the D2 and D3 subtypes, are significant targets for neuropsychiatric drug development. nih.gov Various structural analogs of this compound have been synthesized and evaluated for their binding affinities to these receptors.

A study of o-methoxyphenylpiperazine derivatives featuring a terminal benzamide moiety revealed good affinity for D2 receptors, with IC50 values ranging from 10⁻⁷ to 10⁻⁸ M. nih.gov More complex analogs, such as N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, have also been investigated. Within this series, a 4-methoxy substituted ligand demonstrated a high affinity for the D3 receptor. acs.org Structure-activity relationship (SAR) studies on these complex analogs showed that methoxy-substituted ligands had variable affinity for the D2 receptor depending on the substitution pattern. acs.org Specifically, a 4-methoxy analog displayed a 10-fold lower affinity for the D2 receptor compared to a 2-methoxy analog. acs.org

Analog ClassReceptor TargetAffinity MeasurementReference
o-methoxyphenylpiperazine benzamide derivativesD2IC50: 10⁻⁷ to 10⁻⁸ M nih.gov
N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-methoxybenzamideD2LKi: 32.5 nM acs.org
N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-methoxybenzamideD3Ki: 1.2 nM acs.org

Binding to Serotonin Receptors and Other Neurotransmitter Receptors

Analogous to dopamine receptors, serotonin (5-HT) receptors are also key targets for therapeutic agents. The benzamide structure plays a role in the affinity of various compounds for these receptors.

The same series of o-methoxyphenylpiperazine derivatives with a benzamide moiety that showed D2 receptor affinity also demonstrated good affinity for 5-HT1A receptors, with IC50 values in the same 10⁻⁷ to 10⁻⁸ M range. nih.gov In another study, researchers modified the 5-HT1A antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine. They found that replacing the phthalimide group with substituted benzamide moieties led to the retention of high 5-HT1A affinity. consensus.app This work highlighted that while these analogs retained high affinity for the 5-HT1A receptor, they did not show improved selectivity against α1-adrenergic receptors. consensus.app

Analog ClassReceptor TargetAffinity MeasurementReference
o-methoxyphenylpiperazine benzamide derivatives5-HT1AIC50: 10⁻⁷ to 10⁻⁸ M nih.gov
1-(2-methoxyphenyl)piperazine derivatives with benzamide replacement for phthalimide5-HT1AHigh Affinity (Ki retained) consensus.app

Cellular Mechanisms of Action in In Vitro Models

The in vitro evaluation of this compound and its analogs has revealed significant effects on fundamental cellular processes, including cell cycle progression, apoptosis, and proliferation. These studies provide crucial insights into the compound's potential as a therapeutic agent.

Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for anticancer drug development. Certain benzamide derivatives have been shown to interfere with cell cycle progression, leading to cell cycle arrest at specific phases.

A structural analog of the subject compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has been identified as a potent anti-proliferative agent that induces G2/M phase cell cycle arrest in human cervical cancer (HeLa) cells. nih.govnih.govelsevierpure.com This arrest is associated with alterations in the expression and phosphorylation of proteins that regulate the G2/M transition. nih.gov The mechanism of MPDB-induced G2/M arrest has been linked to the activation of the ATM/ATR signaling pathway, which is a critical cellular response to DNA damage. nih.gov

Studies on other N-substituted benzamides, such as declopramide, have also demonstrated the induction of a G2/M cell cycle block in pre-B cell lines and human promyelocytic cancer cells prior to the onset of apoptosis. nih.gov This suggests that G2/M arrest may be a common mechanism of action for this class of compounds. The arrest at the G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.

Table 1: Effect of Selected Benzamide Derivatives on Cell Cycle Progression

Compound/AnalogCell LineEffectKey Molecular Targets
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLaG2/M ArrestATM/ATR pathway
Declopramide70Z/3 pre-B cells, HL60G2/M Arrestp53-independent mechanism

Induction of Apoptosis Pathways and Associated Molecular Markers

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a key characteristic of many effective chemotherapeutic agents. Research has shown that this compound and its structural analogs can trigger apoptotic pathways in cancer cells.

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for drug-induced cell death. mdpi.com This pathway is initiated by various cellular stresses, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govmdpi.com Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the dismantling of the cell. mdpi.com

Studies on the N-substituted benzamide, declopramide, have shown that it induces apoptosis in murine pre-B cells and human promyelocytic cancer cells through the intrinsic pathway. nih.gov This is evidenced by the detection of cytochrome c release into the cytosol and the subsequent activation of caspase-9. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, further confirming the involvement of the mitochondrial pathway. nih.gov

In addition to the intrinsic pathway, some benzamide derivatives may also engage the extrinsic, or death receptor, pathway of apoptosis. The structural analog MPDB has been shown to increase the expression of Fas and Fas-L proteins, which are key components of the extrinsic pathway. nih.gov This suggests that MPDB may induce apoptosis through both intrinsic and extrinsic mechanisms. nih.gov

Table 2: Molecular Markers Associated with Apoptosis Induced by Benzamide Analogs

Compound/AnalogApoptotic PathwayKey Molecular Markers
DeclopramideIntrinsicCytochrome c release, Caspase-9 activation
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)Intrinsic and ExtrinsicCaspase activation, Decreased Bcl-xl, Increased cytosolic cytochrome c, Increased Fas and Fas-L expression

Impact on Cellular Proliferation (Antiproliferative Effects)

The inhibition of cellular proliferation is a primary goal of anticancer therapy. The antiproliferative effects of this compound and its analogs are closely linked to their ability to induce cell cycle arrest and apoptosis.

The resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has been identified as a potent antiproliferative compound. nih.govelsevierpure.com Its ability to halt the cell cycle at the G2/M phase and induce programmed cell death contributes directly to its inhibitory effect on cancer cell growth.

Table 3: Representative Antiproliferative Activities of Benzamide-Related Compounds

Compound/AnalogCell LineIC50
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLaPotent antiproliferative activity reported
4-2-(5-bromo- 1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine- 1-carbothioamideA549 (Lung Cancer)45.5 µg/mL
Alkaloid-like compound 2c (a benzamide derivative)MDA-MB-231 (Breast Cancer)7.9 μM

Influence on Intracellular Signaling Cascades (e.g., Nuclear Factor-κB, Activator Protein 1)

Intracellular signaling cascades play a critical role in regulating a multitude of cellular processes, including inflammation, cell survival, and proliferation. The transcription factors Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP-1) are key players in these pathways and are often dysregulated in cancer and inflammatory diseases.

N-substituted benzamides have been shown to inhibit the activation of NF-κB. nih.gov This inhibition is thought to occur through the prevention of the breakdown of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby contributing to their anti-inflammatory and pro-apoptotic effects.

Some benzamide derivatives have also been found to target the AP-1 signaling pathway. For example, the compound AP736, a derivative of a 1,3-diphenylpropane skeleton with a benzamide moiety, has been shown to inhibit both NF-κB and AP-1 in macrophage-mediated inflammatory responses. nih.gov This dual inhibition was achieved through the suppression of the IKK/IκBα and IRAK1/TAK1 pathways. nih.gov These findings suggest that this compound may also exert its biological effects by modulating these critical intracellular signaling pathways.

Antimicrobial Activity Investigations

In addition to their anticancer properties, benzamide derivatives have been explored for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of new antimicrobial drugs with novel mechanisms of action.

Evaluation against Bacterial Strains

Several studies have reported the synthesis and in vitro antimicrobial testing of various substituted benzamides against a range of Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com The antimicrobial activity of these compounds is influenced by the nature and position of the substituents on the benzamide scaffold.

While specific data on the antimicrobial activity of this compound is limited in the available literature, a related compound, Benzamide, N-(2-methoxy-4-nitrophenyl)-, is suggested to have potential antimicrobial activity. evitachem.com The proposed mechanism for this activity is the inhibition of essential bacterial enzymes involved in cell wall synthesis or interference with folate synthesis through competitive inhibition of dihydropteroate synthase. evitachem.com

Another study on a series of N-substituted benzamide derivatives reported promising activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com For example, one of the synthesized compounds showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against B. subtilis and 3.12 μg/mL against E. coli. nanobioletters.com These findings highlight the potential of the benzamide scaffold as a source of new antibacterial agents.

Table 4: Representative Antimicrobial Activity of Benzamide Derivatives

Compound/AnalogBacterial StrainActivity (MIC)
N-substituted benzamide derivative 5aBacillus subtilis6.25 μg/mL
N-substituted benzamide derivative 5aEscherichia coli3.12 μg/mL
N-substituted benzamide derivative 6bEscherichia coli3.12 μg/mL
N-substituted benzamide derivative 6cBacillus subtilis6.25 μg/mL

Assessment of Antifungal Efficacy

The antifungal potential of the broader benzamide class of compounds has been a subject of scientific inquiry. Research into various substituted benzamide derivatives has indicated that this chemical scaffold can exhibit activity against several fungal species. For instance, studies on novel benzamide derivatives containing a triazole moiety have shown good activity against phytopathogenic fungi. nih.gov The preliminary structure-activity relationship (SAR) analysis from one such study suggested that the introduction of a 4-methoxy (4-OMe) group on the benzene (B151609) ring could decrease the antifungal activity in that specific series of compounds. nih.gov

Mechanistic studies on certain antifungal benzamide chemotypes have identified the protein Sec14p as a key target. nih.gov Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, and its inhibition disrupts essential lipid signaling pathways within the fungus. nih.gov Chemogenomic profiling and biochemical assays confirmed that these compounds bind within the lipid-binding pocket of Sec14p, leading to their antifungal effect. nih.gov

While the general class of benzamides is recognized for its potential antimicrobial properties, specific data detailing the antifungal efficacy of this compound against various fungal strains, including minimum inhibitory concentration (MIC) or median effective concentration (EC50) values, are not extensively documented in the available research literature. Therefore, a conclusive assessment of its specific antifungal spectrum and potency cannot be fully established without further targeted studies.

Anti-inflammatory Properties and Related Mechanistic Research

N-substituted benzamides and related chemical structures are known to possess anti-inflammatory properties, which are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism of action for the anti-inflammatory effects of the benzamide class is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov In response to inflammatory stimuli, such as lipopolysaccharides (LPS), NF-κB is activated and translocates to the nucleus, where it initiates the transcription of genes for inflammatory mediators like tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govnih.gov The inhibition of NF-κB activation at the gene transcription level is a key mechanism for potent anti-inflammatory action. nih.gov

Studies on certain N-substituted benzamides, such as metoclopramide and 3-chloroprocainamide, have demonstrated a dose-dependent inhibition of LPS-induced TNF-α production. nih.gov This inhibition of TNF-α, a critical cytokine in the inflammatory cascade, supports the anti-inflammatory potential of the benzamide structure. nih.gov Furthermore, research on related compounds suggests that the anti-inflammatory effects are also mediated by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, ERK1/2, and JNK, which are also upstream regulators of inflammatory mediator production. nih.govnih.gov By inhibiting these pathways, benzamides can effectively reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key molecules that contribute to the clinical signs of inflammation. nih.govnih.gov

While these mechanistic principles are well-established for the broader benzamide class, direct experimental research detailing the specific interaction of this compound with the NF-κB and MAPK pathways is limited. However, based on the activity of its structural analogs, it is hypothesized that its anti-inflammatory properties would proceed via similar molecular mechanisms.

Other Biological Activities under Investigation (e.g., Antiemetic, Depigmenting)

The benzamide scaffold is the basis for several well-known antiemetic drugs. The primary mechanism for this activity involves the antagonism of dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) in the brain's area postrema. nih.gov Substituted benzamides, such as metoclopramide, function as D2 receptor antagonists. nih.gov At higher doses, some of these compounds can also exhibit antagonist activity at serotonin 5-HT3 receptors, which is another important pathway involved in the emetic reflex. nih.gov This dual antagonism provides a broad spectrum of antiemetic efficacy, particularly against nausea and vomiting induced by chemotherapy. acs.orgnih.gov

Research into the depigmenting, or skin-lightening, properties of benzamides has focused on structural analogs of this compound. Specifically, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) has been identified as a potent depigmenting agent. nih.gov This compound has demonstrated a significant ability to lighten UVB-induced hyperpigmentation in animal models. nih.gov

The mechanism of action for DMPB is distinct from many other depigmenting agents. It does not inhibit tyrosinase, the primary enzyme involved in melanin synthesis. nih.gov Instead, its effect is mediated through the activation of dopachrome tautomerase (DCT), also known as tyrosinase-related protein-2 (TRP-2). DMPB was found to increase the intracellular levels of DCT and accelerate the transformation of dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov This action biases the eumelanin synthesis pathway towards the production of DHICA-eumelanin, which is lighter in color than the eumelanin produced through the alternative pathway. nih.gov This modulation of the melanin synthesis pathway results in a visible skin-lightening effect.

Mechanistic Details of Depigmenting Activity for the Structural Analog 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB)
Target Enzyme/ProcessEffect of DMPBOutcome
Tyrosinase ActivityNo effectDoes not directly inhibit the primary melanin synthesis enzyme. nih.gov
Dopachrome Tautomerase (DCT)Increases intracellular levels and accelerates activityPromotes the conversion of dopachrome to DHICA. nih.gov
Melanin SynthesisInhibits overall melanin generation (30% inhibition in melan-a cells at 100ppm)Biases melanin production towards lighter DHICA-eumelanin. nih.gov

Structure Activity Relationship Sar Studies of Methoxy Substituted Benzamide Derivatives

Impact of Methoxy (B1213986) Group Position on Biological Activity and Selectivity

The methoxy group exerts a significant influence on two key physicochemical properties that govern a drug's behavior: lipophilicity and hydrogen bonding capacity. Lipophilicity, often measured as the partition coefficient (log P), affects a molecule's ability to cross cell membranes. While replacing a hydroxy group with a methoxy group generally increases lipophilicity, the context of the entire molecule is crucial. chemrxiv.org The position of the methoxy group can paradoxically alter this effect. For example, in one series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, a 6-methoxy group was found to decrease the apparent lipophilicity (log kw), an effect attributed to intramolecular hydrogen bonding masking the amide's polarity. nih.gov

The oxygen atom of a methoxy group can act as a hydrogen bond acceptor. This capacity is critical for molecular recognition at receptor sites. ijsr.net Furthermore, when positioned ortho to a hydrogen bond donor, such as an amide N-H or a hydroxyl group, a methoxy group can participate in the formation of an intramolecular hydrogen bond. ias.ac.inresearchgate.net This internal bonding can rigidify the molecule's conformation and mask the polar groups, effectively increasing its lipophilicity and ability to permeate biological membranes. nih.gov Theoretical studies on 3-amino-4-methoxy benzamide (B126) have confirmed the potential for intramolecular hydrogen bonding between the methoxy oxygen and an amino hydrogen, which influences the molecule's charge distribution and structural parameters. ias.ac.in

Steric hindrance, the effect of the physical size of a substituent on a nearby reaction center, plays a vital role in the SAR of benzamides. youtube.com An ortho-substituent, such as a methoxy group, can create significant steric bulk near the amide linkage. This can force the benzoyl and N-phenyl rings out of planarity. In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the introduction of an ortho-methoxy substituent created steric hindrance that prevented the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring. nih.gov This conformational change can have profound effects on biological activity by altering how the molecule fits into a receptor's binding site. The lack of coplanarity may prevent optimal interactions with the target protein, leading to reduced potency. Conversely, this steric effect can also be beneficial, for instance by locking the molecule into a bioactive conformation or preventing metabolic degradation by sterically shielding a labile bond. libretexts.orgncert.nic.in

Effects of Other Aromatic Ring Substituents on the Pharmacological Profile

While the methoxy group is a key feature, the introduction of other substituents onto either aromatic ring of the benzamide scaffold can further modulate the pharmacological profile. These substituents can alter electronic properties, lipophilicity, and steric profile, leading to significant changes in potency and selectivity.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to enhance biological potency. researchgate.net Halogenation can increase a compound's lipophilicity, which may improve membrane permeability. nih.gov In the context of benzamides, halogenation has been shown to be a viable method for creating diverse derivatives. rsc.org The effect of halogenation is not solely due to changes in lipophilicity; halogens can also participate in specific, highly directional non-covalent interactions known as halogen bonds. acs.org A halogen bond occurs between an electrophilic region on the halogen atom and a Lewis base, such as a carbonyl oxygen on a protein backbone. The strength of this interaction increases from chlorine to bromine to iodine and can significantly enhance binding affinity. acs.org In one study on 2-phenoxybenzamides, replacement of a 4-fluorophenoxy substituent with a simple phenoxy group (i.e., removal of the halogen) resulted in a distinct decrease in antiplasmodial activity, highlighting the favorable effect of the halogen. mdpi.com

Table 1: Effect of Halogenation on Biological Activity of Peptoids (Illustrative Example)
Compound (Substitution)Activity against S. aureusComment
Non-halogenatedInactiveControl compound showed no potency. nih.gov
FluorinatedActiveFully halogenated peptoids showed drastically enhanced activity against Gram-positive strains. nih.gov
ChlorinatedMore Active
BrominatedEven More Active
IodinatedMost Potent

The addition of alkyl groups to the aromatic rings of benzamides generally increases lipophilicity and can influence activity through steric and electronic effects. Alkyl groups are electron-donating through an inductive effect, which can modulate the reactivity of the aromatic ring. libretexts.org The position and size of the alkyl group are critical. For example, studies on benzimidazole (B57391) opioids showed that substitution at the para-position of a benzyl (B1604629) ring influenced analgesic potency, with the order being ethoxy > methoxy > methylthio. wikipedia.org This demonstrates that even subtle changes in alkyl or alkoxy chain length can impact biological activity. Direct C-H alkylation of benzamides is a synthetic strategy that allows for the introduction of these groups. researchgate.netacs.org

Modifications to the Amide Nitrogen and Resultant Bioactivity Changes

The substituents on the amide nitrogen, including the N-phenyl ring, are of paramount importance for the biological activity of this class of compounds. SAR studies have consistently shown that modifications at this position dramatically alter potency and selectivity. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, exploration of the amide functionality was a key part of the medicinal chemistry effort that led to a potent and selective inhibitor. nih.gov

Similarly, in a study of N-substituted benzimidazole carboxamides, the type of substituent on the N-atom of the benzimidazole core, as well as substituents on the N-phenyl ring, were found to strongly impact biological activity. mdpi.comnih.gov For example, N-methyl-substituted derivatives with hydroxyl and methoxy groups on the phenyl ring showed promising and selective antiproliferative activity. nih.govnih.gov Research on 2-phenoxybenzamides revealed that the antiplasmodial activity and cytotoxicity were strongly dependent on the substitution pattern of the anilino (N-phenyl) partial structure. mdpi.com Replacing piperazinyl moieties on the anilino ring with amino groups led to a remarkable decrease in activity, indicating that the nature of the N-phenyl substituent is a key determinant of potency. mdpi.com

Table 2: Influence of N-Phenyl Substitution on Antiplasmodial Activity (PfNF54 IC50)
CompoundN-Phenyl SubstituentPfNF54 IC50 (µM)Reference
Analogue 1para-substituted N-Boc-piperazinylphenyl0.2690 mdpi.com
Analogue 2meta-substituted N-Boc-piperazinylphenyl3.297 mdpi.com
Analogue 34-aminophenyl51.85 mdpi.com
Analogue 43-aminophenyl51.49 mdpi.com

Comparative Analysis with Diverse Benzamide Congeners and Scaffolds

The therapeutic and biological potential of a lead compound, such as 2-methoxy-N-(4-methoxyphenyl)benzamide, is often contextualized and advanced through comparative structure-activity relationship (SAR) studies. By analyzing its activity alongside various congeners—molecules sharing a common core structure—and other distinct chemical scaffolds, researchers can identify key structural motifs responsible for efficacy and uncover pathways for novel drug design. The following analysis compares methoxy-substituted benzamides to other related chemical structures, highlighting how variations in the scaffold and substituent groups influence biological activity.

Comparison with Bioisosteric Scaffolds: Benzimidazoles and Benzohydrazides

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, offers a valuable tool for comparative analysis. The benzamide core can be compared with other scaffolds like benzimidazoles and benzohydrazides.

A review of benzimidazole derivatives as anti-inflammatory agents reveals the significance of the N-(4-methoxyphenyl) substitution. mdpi.com For instance, the compound 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole demonstrated potent anti-inflammatory activity. The study underscored that the 4-methoxyphenyl (B3050149) group at the N1-position of the benzimidazole ring was favorable for this activity, suggesting that this particular substituent is a critical pharmacophoric feature that imparts significant biological effects across different heterocyclic scaffolds. mdpi.com

In a different context, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized as potential antimicrobial agents. tandfonline.com While the core is a benzohydrazide, the presence of dimethoxy substitutions on the phenyl ring allows for a comparison of the electronic and steric effects of methoxy groups. These studies collectively suggest that the methoxy-substituted phenyl ring is a versatile component that can be integrated into various heterocyclic and linear scaffolds to achieve desired biological outcomes.

Comparative Activity with Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

The benzamide scaffold has also been compared to other heterocyclic systems like pyrazoles and pyrimidines, particularly in the context of kinase inhibition. A study on novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors provides a compelling case. nih.gov In this research, the core benzamide structure was replaced by pyrazole and pyrimidine rings, while retaining the key 4-methoxyphenyl moiety. The resulting compounds showed potent inhibitory activities, with one pyrimidine derivative exhibiting IC50 values of 0.071 µM and 0.098 µM against EGFR and VEGFR-2, respectively. nih.gov This indicates that for certain biological targets, scaffolds like pyrimidine can effectively mimic the spatial and electronic arrangement of the benzamide core, especially when appended with crucial substituents like the 4-methoxyphenyl group.

Analysis Against Congeners with Alternative Substitution Patterns

The influence of the methoxy group's position and the nature of other substituents on the benzamide scaffold is critical. Studies on benzamide derivatives designed as 5-HT4 receptor agonists provide insight into the role of the 2-methoxy group specifically. In a series of N-(piperidin-4-yl)-2-methoxybenzamide derivatives, the 2-methoxy substituent on the benzoyl moiety was found to be a key element for high 5-HT4 receptor binding affinity. nih.gov

In contrast, research on benzamides substituted with pyridine-linked 1,2,4-oxadiazoles as pesticidal agents highlights the impact of replacing the methoxy-phenyl group with more complex heterocyclic systems. nih.govmdpi.com These studies demonstrated that significant fungicidal and larvicidal activities could be achieved with these alternative scaffolds. For example, one derivative showed 90.5% inhibitory activity against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad. nih.govmdpi.com This suggests that while the methoxy-substituted benzamide provides a foundational structure, replacing or augmenting it with different heterocyclic rings can unlock entirely different spectrums of biological activity.

The following table summarizes the comparative findings from different studies, showcasing the biological activities of various benzamide congeners and related scaffolds.

Compound Class/ScaffoldKey SubstituentsBiological Target/ActivityNotable FindingsReference
Methoxy-Substituted Benzamides 2-methoxy on benzoyl group, N-substituted piperidine5-HT4 Receptor Agonism (Prokinetic)The 2-methoxy group was identified as a key feature for high receptor binding affinity and potent prokinetic activity. nih.gov
Benzimidazole Derivatives N-(4-methoxyphenyl)Anti-inflammatoryThe N-(4-methoxyphenyl) group was found to be favorable for anti-inflammatory activity, indicating its importance as a pharmacophore across different scaffolds. mdpi.com
Benzohydrazide Derivatives 3,4-dimethoxy on phenyl ring, N'-benzylideneAntimicrobialDimethoxy substitution on the phenyl ring contributed to the antimicrobial effects, highlighting the versatility of methoxy groups in different structural backbones. tandfonline.com
Pyrimidine Derivatives 4-methoxyphenyl groupEGFR/VEGFR-2 Inhibition (Anticancer)A pyrimidine scaffold with a 4-methoxyphenyl substituent showed potent dual inhibitory activity (IC50 = 0.071 µM for EGFR, 0.098 µM for VEGFR-2), demonstrating its effectiveness as a benzamide bioisostere. nih.gov
Benzamides with Pyridine-Linked 1,2,4-Oxadiazole Pyridine-linked 1,2,4-oxadiazoleFungicidal, LarvicidalReplacement of the typical N-phenyl moiety with a complex heterocycle led to potent pesticidal activity, superior to some commercial standards. nih.govmdpi.com
Benzamide-Sulfonamide Hybrids N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamidesCarbonic Anhydrase & Acetylcholinesterase InhibitionHybrid molecules incorporating both benzamide and sulfonamide pharmacophores showed potent, nanomolar-level inhibition of hCA I, hCA II, and AChE enzymes. The benzamide moiety was suggested to enhance bioactivity. nih.gov

This comparative analysis underscores that while the this compound structure possesses its own distinct biological profile, its core components—the methoxy-substituted rings and the central amide linkage—serve as a valuable template. By modifying the scaffold or altering substituent patterns, researchers can modulate activity, target different biological systems, and develop novel compounds with tailored therapeutic or industrial applications.

Role in Medicinal Chemistry and Chemical Biology Research

Identification and Development as Potential Lead Compounds for Therapeutic Agents

The benzamide (B126) core is present in a wide array of biologically active compounds, and derivatives of N-aryl benzamides are frequently identified as promising lead structures in drug discovery programs. nih.gov The strategic placement of methoxy (B1213986) groups on both the benzoyl and aniline (B41778) rings of 2-methoxy-N-(4-methoxyphenyl)benzamide suggests its potential for therapeutic applications.

For instance, a study focused on the discovery of novel Hepatitis B Virus (HBV) capsid assembly modulators utilized a pharmacophore-based virtual screening approach, identifying a benzamide scaffold as a key hit. jst.go.jpnih.gov Subsequent optimization of this lead structure, which involved modifications to the aryl groups, led to the development of compounds with potent anti-HBV activity. jst.go.jp Similarly, the 2-phenoxybenzamide (B1622244) structure has been identified as a promising lead for anti-malarial drugs, exhibiting multi-stage activity against Plasmodium falciparum. researchgate.net

Furthermore, research into simplified derivatives of existing drugs has highlighted the potential of related structures. A study on N-(4-methoxyphenyl)pentanamide, which shares the N-(4-methoxyphenyl) moiety with the subject compound, demonstrated significant anthelmintic properties against the nematode Toxocara canis, with a toxicity profile potentially lower than the established drug albendazole. nih.gov These examples underscore the capacity of the N-(4-methoxyphenyl)amide motif to serve as a foundation for developing new therapeutic agents. The specific combination of the 2-methoxybenzoyl group with the 4-methoxyaniline in this compound presents a unique, yet underexplored, candidate for screening in various disease models.

Table 1: Examples of Biologically Active Benzamide Derivatives

Compound/Class Therapeutic Area Key Findings Reference
Benzamide Derivatives Anti-HBV Identified as capsid assembly modulators through virtual screening. jst.go.jpnih.gov
2-Phenoxybenzamides Anti-malarial Showed multi-stage activity against P. falciparum. researchgate.net
N-(4-Methoxyphenyl)pentanamide Anthelmintic Displayed activity against T. canis with favorable toxicity profile. nih.gov

Application as Chemical Probes for Elucidating Biological Pathways and Targets

Chemical probes are indispensable tools for dissecting complex biological systems. snv63.ru An effective probe must exhibit high affinity and selectivity for its target. The benzamide structure has proven to be adaptable for this purpose. A notable example is the development of a 11C-labeled benzamide, 4-11C-methoxy N-(2-diethylaminoethyl) benzamide (4-11C-MBZA), as a PET imaging probe for selectively targeting melanoma. nih.gov This probe demonstrated high and rapid uptake in melanoma tumors, allowing for clear visualization in preclinical imaging studies. nih.gov

Given this precedent, this compound could serve as a scaffold for the design of new chemical probes. By incorporating a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a radionuclide like carbon-11, it could be adapted to investigate the localization, expression, and function of specific biological targets. The methoxy groups on the molecule offer potential sites for chemical modification to attach such tags without drastically altering the core binding properties. The development of such probes would be contingent on identifying a specific biological target with high affinity for this particular benzamide structure.

Utilization in Complex Organic Synthesis as Versatile Building Blocks

Benzamides and their derivatives are widely used as intermediates in the synthesis of more complex molecules, including heterocycles and other pharmacologically relevant structures. nih.gov The synthesis of this compound itself typically involves the coupling of 2-methoxybenzoic acid and 4-methoxyaniline. These starting materials are common and versatile building blocks in their own right.

The amide bond in this compound provides a stable, yet reactive, handle for further synthetic transformations. For example, N-arylbenzamides can be converted into other heterocyclic systems. One reported transformation involves the one-pot conversion of 2-nitro-N-arylbenzamides into 2,3-dihydro-1H-quinazoline-4-ones, showcasing the synthetic utility of the benzamide core. nih.gov The presence of two methoxy groups also offers possibilities for selective demethylation to reveal phenol (B47542) functionalities, which can then be used for subsequent coupling reactions or to introduce new pharmacophoric elements. The compound's structure, therefore, represents not just a potential endpoint but also a key intermediate for accessing a wider chemical space.

Contribution to Understanding Pharmacophore Features within the Benzamide Class

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry. The specific arrangement of functional groups in this compound provides a valuable data point for understanding the pharmacophore of the broader benzamide class. A pharmacophore model defines the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect.

In the context of benzamides, key pharmacophoric features often include:

Aromatic Rings: These provide hydrophobic interactions and can be substituted to modulate electronic properties and binding affinity.

Amide Linker: This group acts as a hydrogen bond donor (N-H) and acceptor (C=O) and provides a rigidifying element to correctly orient the flanking aromatic rings.

Substituents: Groups like the methoxy substituents on this compound can act as hydrogen bond acceptors and influence the molecule's conformation, solubility, and metabolic stability.

Q & A

What are the key methodological considerations for optimizing the synthesis of 2-methoxy-N-(4-methoxyphenyl)benzamide to achieve high yield and purity?

Category: Basic Research
Answer:
The synthesis requires careful control of reaction conditions. For example, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) minimize side reactions and enhance amide bond formation . Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reactants (e.g., 4-methoxybenzoyl chloride to 4-methoxyaniline) are critical. Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients improves purity, as demonstrated in benzamide derivative syntheses .

How can crystallographic methods like SHELXL refine the structural determination of this compound?

Category: Advanced Research
Answer:
SHELXL employs least-squares refinement to model atomic positions and thermal parameters from X-ray diffraction data. For benzamide derivatives, hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) are analyzed to validate molecular packing . Dihedral angles between aromatic rings and substituents (e.g., methoxy groups) are calculated to assess planarity, with deviations >25° indicating steric or electronic distortions . Refinement protocols should include unrestrained hydrogen atom positioning for accuracy .

What experimental assays are suitable for preliminary screening of the compound’s anticancer activity?

Category: Basic Research
Answer:
In vitro assays using cancer cell lines (e.g., MTT or SRB assays) quantify cytotoxicity by measuring cell proliferation inhibition. Apoptosis induction can be validated via flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays. Comparative studies with structural analogs (e.g., N-benzyl-3-methoxy derivatives) help identify critical functional groups for activity .

How can graph set analysis elucidate hydrogen bonding patterns in the compound’s crystal structure?

Category: Advanced Research
Answer:
Graph set notation (e.g., S(6) rings) categorizes hydrogen-bonded motifs by donor/acceptor connectivity. For 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, intermolecular N–H···O and C–H···O interactions form infinite tapes along crystallographic axes, which are analyzed using software like Mercury or PLATON . This approach identifies supramolecular synthons guiding crystal engineering .

How do solvent polarity and temperature influence the compound’s synthesis efficiency?

Category: Basic Research
Answer:
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine reactants but may increase side reactions. Low temperatures (-50°C) suppress thermal degradation of reactive intermediates (e.g., acyl chlorides) . Solvent-free microwave-assisted synthesis has been explored for similar benzamides to reduce reaction times and improve yields .

What strategies resolve contradictions in spectroscopic data between synthesis batches?

Category: Advanced Research
Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify structural ambiguities. For fluorescence discrepancies, pH-controlled spectrofluorometry (e.g., studying Pb²⁺ complexation at pH 2.7–10.1) identifies environmental effects on spectral properties . Batch-to-batch variability in crystallinity can be addressed via PXRD to confirm polymorph consistency .

Which spectroscopic techniques are most effective for characterizing the compound’s structural features?

Category: Basic Research
Answer:

  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹).
  • ¹H/¹³C NMR : Assigns methoxy protons (δ 3.8–4.0 ppm) and aromatic ring splitting patterns.
  • X-ray crystallography : Resolves torsional angles between substituents and hydrogen bonding motifs .

How can molecular docking predict the compound’s interaction with cancer-related enzymes?

Category: Advanced Research
Answer:
Docking software (e.g., AutoDock Vina) models ligand-enzyme binding using crystal structures of targets (e.g., topoisomerase II or PARP). For benzamides, methoxy groups are positioned to form hydrophobic contacts, while the amide backbone hydrogen-bonds with catalytic residues . Free energy calculations (MM/PBSA) validate binding affinities, with discrepancies resolved via molecular dynamics simulations .

What methodologies assess the compound’s solubility and stability under physiological pH conditions?

Category: Basic Research
Answer:

  • pH-solubility profiles : Measure solubility in buffers (pH 1–8) using HPLC-UV quantification.
  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, correlating with shelf-life predictions .

How do electron-withdrawing/donating substituents modulate the compound’s reactivity in nucleophilic acyl substitution?

Category: Advanced Research
Answer:
Methoxy groups (-OMe) act as electron donors, activating the aromatic ring toward electrophilic substitution at para positions. In contrast, nitro groups (-NO₂) deactivate the ring, directing reactions to meta sites. Hammett σ constants quantify substituent effects, with linear free-energy relationships (LFERs) predicting reaction rates . Computational studies (DFT) model transition states to optimize regioselectivity in derivative synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.